2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine

Übersicht

Beschreibung

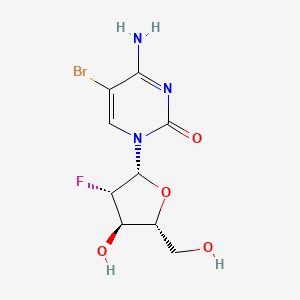

2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine is a synthetic nucleoside analog. It is structurally similar to cytarabine, a well-known chemotherapeutic agent. This compound is characterized by the presence of a fluorine atom at the 2’ position and a bromine atom at the 5 position of the cytosine base, which is attached to a beta-D-arabinofuranosyl sugar moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the sugar moiety, beta-D-arabinofuranose.

Glycosylation: The sugar moiety is then glycosylated with a protected cytosine derivative.

Halogenation: The glycosylated product undergoes halogenation to introduce the bromine atom at the 5 position.

Fluorination: Finally, the fluorine atom is introduced at the 2’ position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of 2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

Large-scale glycosylation: Using automated reactors to control temperature and reaction time.

Efficient halogenation and fluorination: Employing continuous flow reactors to enhance reaction efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5 position can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove halogen atoms.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Depending on the nucleophile, products such as 5-azido or 5-thio derivatives.

Oxidation Products: Oxo derivatives at the 5 position.

Reduction Products: Dehalogenated analogs.

Wissenschaftliche Forschungsanwendungen

2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

Biology: Studied for its effects on DNA synthesis and repair mechanisms.

Medicine: Investigated for its potential as an antiviral and anticancer agent.

Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Wirkmechanismus

The mechanism of action of 2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine involves its incorporation into DNA during replication. The presence of the fluorine and bromine atoms disrupts normal base pairing, leading to DNA chain termination. This compound targets rapidly dividing cells, making it effective against cancer cells and certain viruses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cytarabine: A chemotherapeutic agent used to treat leukemia.

Gemcitabine: Another nucleoside analog used in cancer therapy.

Fludarabine: Used in the treatment of chronic lymphocytic leukemia.

Uniqueness

2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine is unique due to the presence of both fluorine and bromine atoms, which enhance its stability and efficacy compared to other nucleoside analogs. This dual modification also provides distinct pharmacokinetic properties, making it a valuable compound for research and therapeutic applications.

Biologische Aktivität

2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine (FBrAC) is a nucleoside analogue that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antiviral applications. This article provides a detailed examination of the biological activity of FBrAC, including its mechanisms of action, cytotoxicity profiles, and relevant case studies.

- Molecular Formula : CHBrFNO

- Molecular Weight : 305.11 g/mol

- CAS Number : 69256-17-3

- Structure : Chemical Structure

FBrAC functions primarily as a nucleoside analogue that interferes with nucleic acid synthesis. Its structural modifications allow it to be incorporated into DNA and RNA by nucleoside transporters, leading to the inhibition of viral replication and cellular proliferation. The presence of fluorine and bromine atoms enhances its lipophilicity and stability, which may contribute to its increased biological activity compared to other nucleoside analogues.

Key Mechanisms:

- Inhibition of DNA Polymerase : FBrAC competes with natural nucleotides for incorporation into DNA, thus disrupting normal DNA synthesis.

- Induction of Apoptosis : Studies have shown that FBrAC can trigger apoptotic pathways in cancer cells, leading to cell death.

- Antiviral Activity : FBrAC exhibits activity against various viruses by inhibiting their replication processes.

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the potential therapeutic effects of FBrAC. Various studies have utilized different cell lines to evaluate its efficacy:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | |

| A549 (lung cancer) | 3.5 | |

| MCF-7 (breast cancer) | 4.8 |

These results indicate that FBrAC demonstrates significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

- Anticancer Activity : In a study involving MCF-7 cells, FBrAC was shown to induce G1 phase cell cycle arrest and apoptosis through the activation of caspase pathways. The study highlighted the compound's ability to reduce cell viability significantly over a 48-hour treatment period.

- Antiviral Efficacy : A recent investigation into the antiviral properties of FBrAC revealed that it effectively inhibited the replication of herpes simplex virus type 1 (HSV-1) in vitro. The compound demonstrated an EC50 value of 2.0 µM, indicating strong antiviral activity.

In Vivo Studies

Preclinical studies using animal models have further supported the efficacy of FBrAC:

- In a xenograft model of human breast cancer, administration of FBrAC resulted in a significant reduction in tumor size compared to control groups.

- Toxicological assessments indicated that FBrAC had an acceptable safety profile with minimal adverse effects at therapeutic doses.

Eigenschaften

IUPAC Name |

4-amino-5-bromo-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5+,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTQLSGNVUCAMZ-BYPJNBLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219191 | |

| Record name | 2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69123-93-9 | |

| Record name | 2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069123939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.